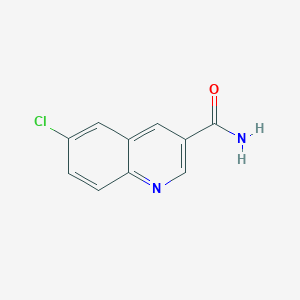

6-Chloroquinoline-3-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C10H7ClN2O |

|---|---|

Molekulargewicht |

206.63 g/mol |

IUPAC-Name |

6-chloroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) |

InChI-Schlüssel |

CLXUVGAXILWIGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Chloroquinoline 3 Carboxamide and Its Derivatives

Synthetic Pathways

The synthesis of 6-chloroquinoline-3-carboxamide typically begins with a precursor molecule, 6-chloroquinoline-3-carboxylic acid. This starting material can be prepared through the oxidation of 2-chloroquinoline-3-carbaldehyde (B1585622). mdpi.com The subsequent and crucial step involves the conversion of the carboxylic acid group into a carboxamide. This transformation is generally achieved through an amidation reaction. One common method involves activating the carboxylic acid, for instance by converting it into an acyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine source. Another approach is the direct coupling of the carboxylic acid with an amine in the presence of a coupling agent. researchgate.netresearchgate.net

Purification and Spectroscopic Analysis

Following synthesis, the crude product undergoes purification to remove any unreacted starting materials, byproducts, or other impurities. Common purification techniques include recrystallization and column chromatography. The purity of the final compound is then assessed using methods like High-Performance Liquid Chromatography (HPLC).

To confirm the molecular structure of the synthesized this compound, a battery of spectroscopic techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the connectivity and arrangement of the atoms. researchgate.netasianpubs.orgInfrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the C=O and N-H bonds of the carboxamide group and the C-Cl bond. Mass spectrometry (MS) determines the molecular weight of the compound, further verifying its identity. researchgate.netasianpubs.org

Chemical Properties

A comprehensive understanding of the chemical properties of this compound is essential for its application in medicinal chemistry. These properties dictate its behavior in various chemical and biological environments.

Molecular Structure and Electronic Features of 6 Chloroquinoline 3 Carboxamide

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 6-Chloroquinoline-3-carboxamide, these properties are influenced by its distinct structural features.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Melting Point | Data not consistently available in the provided search results. |

| Boiling Point | Data not consistently available in the provided search results. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO. |

Structural Elucidation

The structure of this compound is characterized by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, forming the quinoline (B57606) core. A chlorine atom is substituted at the 6-position of this bicyclic system, and a carboxamide group (-CONH₂) is attached at the 3-position. The presence of the electronegative chlorine atom and the hydrogen-bonding capable carboxamide group are key features that define its chemical reactivity and potential biological interactions.

Biological and Pharmacological Activities

Research into the biological and pharmacological activities of this compound and its derivatives has revealed potential therapeutic applications, particularly in the realm of oncology.

In Vitro Studies

In laboratory settings, derivatives of 6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated notable antiproliferative activity against various human cancer cell lines. mdpi.com For instance, certain derivatives exhibited significant inhibitory effects on human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com The mechanism of action is thought to involve the inhibition of key cellular targets, such as the phosphatidylinositol 3-kinase (PI3Kα) enzyme, which is often dysregulated in cancer. mdpi.com Furthermore, studies on quinoline-3-carboxamide (B1254982) derivatives have indicated their potential as inhibitors of the ATM (Ataxia-Telangiectasia Mutated) kinase, a crucial enzyme in the DNA damage response pathway, which is a key target in cancer therapy. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoline derivatives, SAR studies have shown that the nature and position of substituents on the quinoline ring are critical for their pharmacological effects. nih.gov For instance, in the context of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the type of substituent on the N-phenyl ring significantly influences the antiproliferative activity. mdpi.com Similarly, for quinoline-3-carboxamide inhibitors of ATM kinase, the electronic properties of the substituents play a crucial role in their cytotoxicity. nih.gov These studies guide medicinal chemists in designing more potent and selective analogs of this compound.

Synthesis of Substituted this compound Derivatives

The generation of a diverse library of this compound derivatives is achieved by introducing substituents at two primary locations: the amide nitrogen and the quinoline ring itself.

1 Derivatization at the Amide Nitrogen

Modification at the amide nitrogen is most directly achieved during the carboxylic acid-amine coupling step. By starting with a common intermediate, 6-chloroquinoline-3-carboxylic acid, a multitude of derivatives can be synthesized by reacting it with a wide range of commercially available or synthetically prepared primary and secondary amines. researchgate.netresearchgate.net

An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride. For example, treating 7-substituted 2-chloroquinoline-3-carboxylic acids with thionyl chloride yields the corresponding 2-chloro-3-chlorocarbonylquinolines. nih.gov These highly reactive acyl chlorides can then be treated with various amines, such as heterocyclic amines, at room temperature to furnish the N-substituted carboxamides. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 6-Chloroquinoline-3-carboxylic acid | Various amines, HATU, DIPEA | N-Substituted 6-chloroquinoline-3-carboxamides | researchgate.net, researchgate.net |

| 6-Chloroquinoline-3-carbonyl chloride | Various amines (e.g., heterocyclic amines) | N-Substituted 6-chloroquinoline-3-carboxamides | nih.gov |

| This table summarizes methods for derivatization at the amide nitrogen. |

2 Modifications at the Quinoline Ring System

Introducing substituents onto the quinoline ring can be accomplished through several strategies. The most straightforward method is to begin the synthesis with a pre-substituted starting material. By using different substituted acetanilides in the initial Vilsmeier-Haack reaction, one can generate quinoline cores with various substituents on the benzene ring portion. researchgate.netresearchgate.net

Further modifications can be made to the quinoline ring after its formation. The 2-chloro substituent, introduced during the Vilsmeier-Haack reaction, is a versatile handle for nucleophilic substitution reactions. It can be displaced by various nucleophiles, such as different amines, to introduce new functional groups at this position. nih.gov For instance, reacting 2-chloroquinoline (B121035) derivatives with 2-aminothiazole (B372263) or 2-aminopyridine (B139424) leads to the substitution of the chlorine atom. nih.gov Additionally, this chloro group can be hydrolyzed to an oxo group, forming a quinolinone derivative. rsc.org

Palladium-catalyzed cross-coupling reactions offer another powerful tool for functionalizing the quinoline ring, although these are often applied to other positions depending on the starting halo-quinoline. nih.gov

| Modification Strategy | Methodology | Example | Reference(s) |

| Pre-functionalization | Use of substituted acetanilides in Vilsmeier-Haack reaction | Starting with 4-methylacetanilide to yield a 6-methylquinoline (B44275) derivative. | researchgate.net, researchgate.net |

| Post-functionalization | Nucleophilic substitution of the 2-chloro group | Reaction of a 2-chloroquinoline with an amine to form a 2-aminoquinoline (B145021) derivative. | nih.gov |

| Post-functionalization | Hydrolysis of the 2-chloro group | Treatment with aqueous acid to convert the 2-chloroquinoline to a 2-quinolinone. | rsc.org |

| This table details strategies for modifying the quinoline ring system. |

Modifications at the Quinoline Ring System

Substitutions at the C-2 Position of the Quinoline Ring

The chlorine atom at the C-2 position of the quinoline ring, typically introduced during Vilsmeier-Haack formylation, is an excellent leaving group, making it a prime site for nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of diverse derivatives.

One common strategy involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), the direct precursor to the target carboxamide, with various nucleophiles. For instance, heating 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in ethanol (B145695) with potassium carbonate as a base yields 2-thiomorpholino-quinoline-3-carbaldehyde rsc.org. Similarly, reactions with alkylthiols can afford 2-(alkylthiol)quinoline-3-carbaldehydes researchgate.net.

A two-step approach can be used for amination at the C-2 position. First, the aldehyde group at C-3 is protected by reacting it with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid to form a dioxolane intermediate. This intermediate can then be heated with amino-heterocycles like 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF with potassium carbonate to achieve substitution at the C-2 position rsc.org.

Annulation Strategies

Annulation, or ring-forming, strategies are fundamental to building the core quinoline structure. The Vilsmeier-Haack reaction and the Friedländer annulation are two of the most prominent methods employed.

The Vilsmeier-Haack reaction is a versatile method for synthesizing 2-chloroquinoline-3-carbaldehydes from either substituted acetanilides or acetophenone (B1666503) oximes nih.govijsr.net. The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF) nih.govijsr.net. For example, treating 4-chloroacetanilide with the Vilsmeier reagent yields 2,6-dichloroquinoline-3-carbaldehyde. This aldehyde is the key intermediate, which is then converted to the final carboxamide. A general pathway involves the oxidation of the 3-carbaldehyde to a carboxylic acid, followed by a coupling reaction with an appropriate amine to form the amide bond researchgate.netresearchgate.net.

The Friedländer annulation provides an alternative route. This method involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be effectively catalyzed by Lewis acids such as iron(III) chloride bohrium.com.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques such as ultrasound and specific catalysts are employed.

Ultrasound-Assisted Synthesis Methods

The use of ultrasonic irradiation has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives. This technique has been successfully applied to various steps in quinoline synthesis. For example, the ultrasound-assisted conjugation of quinoline-3-carbaldehydes with aromatic acid hydrazides can produce quinoline acylhydrazones in excellent yields within minutes ualberta.ca. Another application is a three-component reaction involving anilines, aldehydes, and ethyl 3,3-diethoxypropionate, which, under ultrasound irradiation in water, rapidly produces 2-substituted quinolines scispace.comresearchgate.net. While not explicitly documented for this compound itself, these examples demonstrate the significant potential of sonochemistry to facilitate key transformations in its synthesis, such as the final amidation step, with reduced reaction times and often under milder conditions nih.govualberta.ca.

Catalyst-Mediated Synthesis (e.g., using FeCl₃·6H₂O, W-KIT-6)

Catalysis is central to modern organic synthesis, offering pathways that are both efficient and selective. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is an inexpensive, non-toxic, and environmentally benign catalyst used for synthesizing quinoline derivatives chemicalbook.com. It is particularly effective in promoting the Friedländer annulation, where it catalyzes the condensation of 2-aminoarylketones with active methylene (B1212753) compounds in water, leading to high yields in short reaction times bohrium.comchemicalbook.comtsijournals.com. It has also been used in a sealed-tube reaction between anilines and 1,3-propanediol (B51772) to produce quinolines chemicalbook.com.

W-KIT-6 is a type of mesoporous silica (B1680970) that can be used as a catalyst support or as a catalyst itself. In the context of quinoline synthesis, W-KIT-6 has been used to catalyze the reaction between glycerol (B35011) and anilines in an autoclave at high temperatures (200 °C) to afford the corresponding quinolines, such as 6-chloroquinoline (B1265530) from 4-chloroaniline (B138754) chemicalbook.com. This highlights the use of heterogeneous catalysts under robust conditions to produce the quinoline core.

Characterization of Synthesized this compound Compounds

Once synthesized, the structural integrity of this compound and its derivatives must be confirmed through rigorous analysis.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the characterization of newly synthesized compounds. The primary techniques used are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The synthesis of substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives often proceeds via the corresponding 2-chloro-3-carbaldehyde intermediate researchgate.net. This precursor can be oxidized to the carboxylic acid, which is then coupled with an amine researchgate.netresearchgate.net. The progress of this transformation can be monitored spectroscopically.

Infrared (IR) Spectroscopy: The precursor aldehyde shows a characteristic C=O stretching vibration in the region of 1690-1705 cm⁻¹ ijsr.net. Upon conversion to the carboxamide, this peak is replaced by the amide I (C=O stretch) and amide II (N-H bend) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aldehyde proton of the precursor is typically observed as a sharp singlet far downfield, between δ 10.5 and 10.7 ppm ijsr.net. This signal disappears upon conversion to the carboxamide and is replaced by a new signal for the amide N-H proton, typically found in the δ 8-9 ppm region, though its exact position can vary. The aromatic protons on the quinoline ring appear in the δ 7.0-9.0 ppm range. It has been noted that substituents at the C-6 position influence the chemical shifts of the H-5 and H-8 protons researchgate.net.

¹³C NMR: The carbon of the aldehyde group in the precursor has a characteristic resonance around δ 185-195 ppm. In the final carboxamide product, this is replaced by the amide carbonyl carbon signal, which appears further upfield, typically in the range of δ 160-170 ppm bohrium.comscispace.com.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, providing definitive evidence of the successful synthesis.

The table below summarizes typical spectroscopic data for related quinoline carboxamide structures.

Table of Mentioned Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of quinoline derivatives. researchgate.netasianpubs.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise position of substituents on the quinoline core can be confirmed. researchgate.net

For quinoline-3-carboxamide derivatives, the ¹H NMR spectrum typically shows distinct signals for the protons on both the quinoline and carboxamide moieties. The protons on the heterocyclic ring (H-2, H-4, H-5, H-7, H-8) and the amide protons (-NH₂) each appear in characteristic regions. Dynamic NMR experiments, including Nuclear Overhauser Enhancement and Exchange Spectroscopy (NOESY and EXSY), can be employed to study phenomena like the chemical exchange between cis and trans-amide conformers. mdpi.com

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring and the carbonyl carbon of the carboxamide group exhibit distinct chemical shifts. The position of the chlorine substituent at C-6 significantly influences the chemical shifts of the adjacent carbons (C-5 and C-7) and other carbons in the benzene ring portion of the molecule. researchgate.net

Table 1: Representative NMR Data for Quinoline Derivatives Note: Data is based on related quinoline structures as specific experimental data for this compound is not detailed in the provided sources. The solvent used is typically DMSO-d₆.

| ¹H NMR | Chemical Shift (δ, ppm) | ¹³C NMR | Chemical Shift (δ, ppm) |

| H-2 | ~8.9-9.2 | C-2 | ~150-155 |

| H-4 | ~8.7-8.9 | C-3 | ~120-125 |

| H-5 | ~8.0-8.2 | C-4 | ~138-142 |

| H-7 | ~7.6-7.8 | C-4a | ~128-130 |

| H-8 | ~7.9-8.1 | C-5 | ~125-128 |

| Amide (-NH₂) | ~7.5-8.5 (broad) | C-6 | ~130-135 |

| C-7 | ~124-127 | ||

| C-8 | ~129-132 | ||

| C-8a | ~147-150 | ||

| Carbonyl (C=O) | ~165-170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, key vibrational bands confirm the presence of the amide and the chloro-substituted quinoline structure. researchgate.netasianpubs.org

The IR spectrum will prominently feature:

N-H stretching vibrations from the primary amide group, typically appearing as two bands in the 3400-3100 cm⁻¹ region.

C=O stretching vibration (Amide I band) from the carboxamide group, which is a strong absorption usually found between 1680-1630 cm⁻¹.

C-N stretching vibration of the amide group.

C=C and C=N stretching vibrations from the quinoline aromatic ring, appearing in the 1600-1450 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic protons.

C-Cl stretching vibration , which is typically observed in the 800-600 cm⁻¹ region. dergipark.org.tr

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Amide (-NH₂) | N-H Stretch | 3400-3100 |

| Carbonyl (C=O) | C=O Stretch | 1680-1630 |

| Aromatic Ring | C=C / C=N Stretch | 1600-1450 |

| Chloroalkane | C-Cl Stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. researchgate.netasianpubs.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern provides structural information. Quinolines often fragment through the loss of hydrogen cyanide (HCN) from the molecular ion. mcmaster.ca The presence of the chlorine atom is identifiable by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₇ClN₂O)

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Molecular Ion Peak (M⁺) | m/z 206 (for ³⁵Cl), m/z 208 (for ³⁷Cl) |

| Key Fragmentation | Loss of HCN (m/z 27) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. dergipark.org.trmasterorganicchemistry.com

The core quinoline structure gives rise to strong π→π* transitions. The presence of the carboxamide group, a carbonyl-containing substituent, introduces a weaker n→π* transition at a longer wavelength. masterorganicchemistry.com The position of the chlorine atom and the carboxamide group on the quinoline ring influences the exact wavelength and intensity of these absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) |

| π→π | ~220-350 |

| n→π | ~270-300 |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For quinoline derivatives, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxamide group. researchgate.net The structure of a related compound, 3-bromomethyl-2-chloro-quinoline, was successfully determined using this technique, revealing a slightly distorted conformation in the pyridine ring. ansfoundation.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized this compound. The experimentally determined percentages must align with the theoretically calculated values for the proposed molecular formula, C₁₀H₇ClN₂O. mdpi.com

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₇ClN₂O)

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 58.13% |

| Hydrogen | H | 1.01 | 3.41% |

| Chlorine | Cl | 35.45 | 17.16% |

| Nitrogen | N | 14.01 | 13.56% |

| Oxygen | O | 16.00 | 7.74% |

Scientific Data Unavailable for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental and computational data for the chemical compound This compound is not publicly available. As a result, an article detailing its specific molecular and electronic features as per the requested outline cannot be generated at this time.

The requested article outline necessitated in-depth information on advanced spectroscopic investigations and quantum chemical computational methods for this compound, including:

Vibrational Wavenumber Assignments: Specific data from Fourier-transform infrared (FT-IR) or Raman spectroscopy, which is crucial for understanding the molecule's vibrational modes, could not be located for this particular compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis: No published ¹H or ¹³C NMR data for this compound was found. This information is essential for elucidating the electronic environment of the atoms within the molecule.

Density Functional Theory (DFT) Calculations: There are no available studies detailing DFT calculations performed specifically on this compound. Such studies are necessary to provide theoretical insights into the molecule's geometry and electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) Modeling: Information regarding TD-DFT modeling, which is used to predict electronic absorption spectra (UV-Vis), is not available for this compound.

Potential Energy Distribution (PED) Analysis: Without vibrational data and DFT calculations, a PED analysis, which correlates calculated vibrational frequencies to specific atomic motions, cannot be performed.

While research exists for related compounds, such as 6-chloroquinoline and various other quinoline-3-carboxamide derivatives, the presence and position of both the chloro and carboxamide functional groups on the quinoline scaffold will uniquely influence the molecular structure and electronic properties. Extrapolating data from related but distinct molecules would be scientifically inaccurate and would not meet the requirements of a focused and precise analysis of this compound.

Therefore, due to the absence of the requisite primary data, the generation of a scientifically rigorous article that adheres to the provided outline is not possible.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and kinetic stability of a molecule. ajchem-a.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.comnih.gov

In the case of this compound, theoretical studies on analogous structures, such as 6-chloroquinoline, provide valuable insights. For 6-chloroquinoline, Density Functional Theory (DFT) calculations with the B3LYP method and a 6-311++G(d,p) basis set have been performed to determine its electronic properties. dergipark.org.tr These studies reveal that the HOMO is primarily localized over the benzene ring, while the LUMO is distributed over the pyridine ring. This distribution is a common feature in quinoline systems.

For this compound, the presence of the electron-withdrawing carboxamide group at the 3-position and the chloro group at the 6-position significantly influences the electronic distribution and, consequently, the FMO energies. The carboxamide group, particularly its carbonyl and amine moieties, can participate in conjugation with the quinoline ring system.

In a related series of quinoline derivatives, it was observed that the HOMO's charge density is often accumulated on the quinoline moiety and the amide group, while the LUMO's charge density can be spread across the amide group and other substituted rings. nih.gov This suggests that for this compound, the HOMO would likely be delocalized over the entire quinoline ring system, with significant contributions from the nitrogen and the carbons of the benzene portion. The LUMO, conversely, would be expected to have a higher density on the pyridine ring and the carboxamide group, making these sites susceptible to nucleophilic attack.

| Parameter | Description | Implication for this compound |

| HOMO | Highest Occupied Molecular Orbital. Represents the ability to donate an electron. | Likely localized on the quinoline ring system, particularly the electron-rich benzene portion. |

| LUMO | Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. | Expected to be concentrated on the electron-deficient pyridine ring and the carboxamide group. |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO. A smaller gap indicates higher reactivity. | The presence of both chloro and carboxamide groups would modulate the gap, influencing its overall stability and reactivity. |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack within a molecule. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP analysis is expected to reveal distinct regions of differing electrostatic potential. The nitrogen atom in the quinoline ring, due to its lone pair of electrons, will create a region of strong negative potential. Similarly, the oxygen atom of the carboxamide group will be a site of high electron density and thus, a negative electrostatic potential. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors.

Conversely, the hydrogen atoms of the amine in the carboxamide group and the hydrogen atoms attached to the quinoline ring will exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles or hydrogen bond acceptors. The area around the chlorine atom will also be of interest, as halogens can exhibit dual behavior, sometimes acting as weak electron-withdrawing groups through induction but also possessing lone pairs that can contribute to negative potential.

In studies of similar quinoxaline (B1680401) derivatives, the oxygen atoms of the dione (B5365651) group showed the most negative charge, while the carbon atoms attached to them were electron-deficient. researchgate.net This suggests that in this compound, the carbonyl carbon of the carboxamide group will be a site of positive potential, making it a likely target for nucleophilic attack.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Quinoline Nitrogen | Negative (Red) | Electrophilic attack, Hydrogen bonding (acceptor) |

| Carboxamide Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bonding (acceptor) |

| Carboxamide Hydrogens | Positive (Blue) | Nucleophilic interaction, Hydrogen bonding (donor) |

| Carboxamide Carbonyl Carbon | Positive (Blue) | Nucleophilic attack |

| Quinoline Ring Hydrogens | Positive (Blue) | Nucleophilic interaction |

Atomic Charge Distribution Studies

The distribution of atomic charges within a molecule provides a quantitative measure of the electronic landscape and complements the qualitative picture provided by ESP analysis. fiu.edu Various methods, such as Mulliken population analysis or Natural Population Analysis (NPA), are used to calculate these partial charges. These charges are crucial for understanding molecular polarity and reactivity.

In the this compound molecule, the electronegative atoms, namely nitrogen, oxygen, and chlorine, are expected to carry negative partial charges. The nitrogen atom of the quinoline ring will draw electron density from the adjacent carbon atoms. The oxygen atom of the carboxamide group will be the most electronegative atom and thus will have a significant negative charge. The chlorine atom at the 6-position will also exhibit a negative charge due to its high electronegativity.

The carbon atom of the carbonyl group in the carboxamide will bear a significant positive partial charge, making it highly electrophilic. The hydrogen atoms bonded to the nitrogen of the carboxamide group will have positive partial charges. The carbon atoms of the quinoline ring will have varying charges depending on their position and proximity to the heteroatoms and substituents.

Computational studies on 6-chloroquinoline have shown that the chlorine atom and the neighboring atoms within two bond distances are significantly affected in terms of their charge distribution. dergipark.org.tr This indicates that the chloro group in this compound will have a notable influence on the electronic environment of the benzene part of the quinoline ring.

| Atom/Group | Expected Partial Charge | Rationale |

| Quinoline Nitrogen | Negative | High electronegativity and lone pair of electrons. |

| Carboxamide Oxygen | Strongly Negative | Highest electronegativity in the molecule. |

| Chlorine | Negative | High electronegativity. |

| Carboxamide Carbonyl Carbon | Strongly Positive | Bonded to two highly electronegative atoms (O and N). |

| Carboxamide Nitrogen | Negative | Electronegative, but less so than oxygen. |

| Carboxamide Hydrogens | Positive | Bonded to the electronegative nitrogen atom. |

Theoretical Understanding of Chlorine Substitution Effects on Quinoline Reactivity

The substitution of a chlorine atom on the quinoline ring has profound effects on its reactivity. The position of the substituent is crucial in determining these effects. In this compound, the chlorine is located on the benzene ring of the quinoline system.

The chlorine atom is an electron-withdrawing group through the inductive effect (-I) due to its high electronegativity. This effect deactivates the ring towards electrophilic substitution. In quinoline itself, electrophilic substitution typically occurs at positions 5 and 8. nih.govyoutube.com The presence of a deactivating group like chlorine at position 6 would further decrease the electron density of the benzene ring, making electrophilic attack less favorable.

Conversely, the pyridine ring of quinoline is electron-deficient and susceptible to nucleophilic attack, primarily at positions 2 and 4. nih.govyoutube.com The electron-withdrawing nature of the chlorine atom on the benzene ring can indirectly influence the reactivity of the pyridine ring by pulling electron density through the fused ring system, potentially making the pyridine ring even more electrophilic.

Furthermore, the chlorine atom itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strongly activating groups.

The carboxamide group at the 3-position is also an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack. The combined electronic effects of the chloro and carboxamide substituents in this compound result in a complex reactivity profile that is tuned by the interplay of inductive and resonance effects.

Biological Activity and Mechanistic Insights of 6 Chloroquinoline 3 Carboxamide Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial potential of quinoline (B57606) derivatives has been widely recognized, with various studies exploring their efficacy against a range of pathogenic microorganisms. nih.gov Research into 6-chloroquinoline-3-carboxamide and its related structures has provided insights into their activity spectrum.

The antibacterial properties of quinoline-3-carboxamide (B1254982) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. These studies are crucial for identifying new agents to combat bacterial infections.

Research has shown that quinoline derivatives possess activity against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov In a specific study, a derivative, 2,7-dichloroquinoline-3-carboxamide (Compound 6), was assessed for its antibacterial efficacy. nih.gov When tested against S. aureus, this compound demonstrated a zone of inhibition of 11.00 ± 0.03 mm, indicating its potential to inhibit the growth of this significant Gram-positive pathogen. nih.gov For comparison, the standard antibiotic amoxicillin (B794) showed an inhibition zone of 18 ± 0.00 mm in the same study. nih.gov

Table 1: Antibacterial Activity of a Quinoline-3-Carboxamide Derivative against Staphylococcus aureus

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard (Amoxicillin) Inhibition Zone (mm) |

|---|

Data sourced from a study on novel chloroquinoline analogs. nih.gov

The same series of novel chloroquinoline analogs were also tested against the Gram-negative bacterium Escherichia coli. nih.gov The study revealed that 2,7-dichloroquinoline-3-carboxamide (Compound 6) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8) exhibited notable activity. nih.gov Compound 6 produced an inhibition zone of 11.00 ± 0.04 mm, while Compound 8 showed a slightly larger inhibition zone of 12.00 ± 0.00 mm against E. coli. nih.gov These findings suggest that modifications to the quinoline carboxamide structure can influence its activity against Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of Chloroquinoline Derivatives against Escherichia coli

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 |

Data sourced from a study on novel chloroquinoline analogs. nih.gov

While the quinoline framework is a component of many compounds with diverse pharmacological properties, including antifungal activity, specific data on the antifungal efficacy of this compound derivatives is not extensively detailed in the reviewed scientific literature. nih.gov Although various carboxamide and quinoline derivatives have been synthesized and tested for antifungal properties, dedicated studies focusing on the this compound core for this specific application are less prominent. researchgate.netsigmaaldrich.com

Antibacterial Activity Assessment

Enzyme and Receptor Inhibition Studies

Beyond antimicrobial actions, quinoline-3-carboxamide derivatives have been investigated for their ability to modulate the activity of specific enzymes, highlighting their potential in addressing other pathological conditions.

A significant area of research for quinoline-3-carboxamide derivatives has been their potential as inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). researchgate.net Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. nih.gov

A series of novel quinoline-3-carboxamide derivatives were designed and synthesized to act as CETP inhibitors. nih.gov All the synthesized compounds in the series demonstrated some level of activity against CETP. Notably, two specific derivatives, compounds 24 and 26, were identified as the most potent, both exhibiting an inhibitory rate of 80.1% against CETP. nih.gov This highlights the potential of the quinoline-3-carboxamide scaffold in developing effective CETP inhibitors.

Table 3: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives

| Compound | Target Enzyme | Inhibitory Rate (%) |

|---|---|---|

| Compound 24 | Cholesteryl Ester Transfer Protein (CETP) | 80.1 |

Data sourced from a study on quinoline-3-carboxamide derivatives as potential CETP inhibitors. nih.gov

Protein Kinase CK2 Inhibition

No research data was found to directly link this compound derivatives with inhibitory activity against Protein Kinase CK2.

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been identified and developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. nih.gov Starting from a moderately potent high-throughput screening hit, researchers have identified potent and highly selective ATM inhibitors with properties suitable for oral administration. nih.gov

One study reported the discovery of a novel series of 3-cinnoline carboxamides as highly potent and selective ATM kinase inhibitors. Through optimization of this series, a compound was identified with an ATM cell IC50 of 0.0028 μM. wustl.edu In another study, a series of quinoline-3-carboxamides (B1200007) were designed as potential ATM kinase inhibitors. Among the synthesized compounds, two derivatives, one with a para-methyl and another with a para-chloro substitution on the aniline (B41778) part, were identified as the most active, with IC50 values of 2.16 µM and 3.46 µM, respectively. nih.gov

Further exploration of the 6-position of the quinoline carboxamide scaffold revealed that incorporating a basic substituent could enhance ATM cell potency. mdpi.com For instance, one such compound demonstrated an ATM cell potency with an IC50 of 0.0086 μM. mdpi.com Another related 3-quinoline carboxamide derivative showed high selectivity for ATM kinase. mdpi.com

Table 1: ATM Kinase Inhibitory Activity of Quinoline Carboxamide Derivatives

| Compound | Target | IC50 (µM) | Source |

| 3-Cinnoline Carboxamide Derivative | ATM | 0.0028 | wustl.edu |

| Quinoline-3-carboxamide with para-methyl aniline | ATM | 2.16 | nih.gov |

| Quinoline-3-carboxamide with para-chloro aniline | ATM | 3.46 | nih.gov |

| 6-substituted Quinoline Carboxamide | ATM | 0.0086 | mdpi.com |

| 3-Quinoline Carboxamide Derivative | ATM | 0.049 | mdpi.com |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of the quinoline scaffold have been investigated for their potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. In one study, novel quinoline derivatives were designed and synthesized as EGFR-tyrosine kinase (TK) inhibitors. Two of these derivatives displayed potent inhibitory activity against EGFR with IC50 values of 0.18 and 0.08 μM, respectively. frontiersin.org

Another study focused on new cyanopyridine/chalcone hybrids, which were developed as dual inhibitors of EGFR and BRAFV600E. Two of the synthesized compounds in this series inhibited EGFR with IC50 values of 84 and 78 nM, respectively. mdpi.com Furthermore, a series of new irreversible tyrosine kinase inhibitors were synthesized, with two compounds showing high potency towards EGFR.

Table 2: EGFR Kinase Inhibitory Activity of Quinoline Derivatives

| Compound | Target | IC50 | Source |

| Quinoline Derivative 6d | EGFR | 0.18 µM | frontiersin.org |

| Quinoline Derivative 8b | EGFR | 0.08 µM | frontiersin.org |

| Cyanopyridine/chalcone Hybrid 6b | EGFR | 84 nM | mdpi.com |

| Cyanopyridine/chalcone Hybrid 7b | EGFR | 78 nM | mdpi.com |

Ephrin B4 (EPHB4) Receptor Inhibition

No research data was found to directly link this compound derivatives with inhibitory activity against the Ephrin B4 (EPHB4) receptor.

Exploration of Other Biological Activities and Mechanisms

Antimalarial Activity

The quinoline core is a well-established scaffold in antimalarial drug discovery. A study on 6-chloro-2-arylvinylquinolines led to the discovery of potent antiplasmodial compounds against a chloroquine-resistant strain of Plasmodium falciparum. One promising compound from this series demonstrated excellent in vivo antimalarial efficacy in a murine model.

In a separate investigation, a series of new quinoline derivatives were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. Several of these compounds exhibited moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL. Four compounds, in particular, showed excellent antimalarial activity when compared to chloroquine. Another study described a series of quinoline-4-carboxamides that were optimized from a phenotypic screen against the blood stage of P. falciparum. This optimization led to molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model.

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound Series | Organism | Activity | Source |

| 6-Chloro-2-arylvinylquinolines | P. falciparum (CQ-resistant) | Potent antiplasmodial activity | |

| Novel Quinoline Derivatives | P. falciparum | IC50: 0.014–5.87 μg/mL | |

| Quinoline-4-carboxamides | P. falciparum | Low nanomolar in vitro potency |

Antitubercular Activity

Derivatives of quinoline have also been explored for their potential against Mycobacterium tuberculosis. A study focused on arylated quinoline carboxylic acids identified a 6-chloro derivative as the most inhibitory compound against M. tuberculosis H37Rv. nih.gov The positioning of halogen atoms on the quinoline ring, particularly at the C-6 position, was found to be crucial for effective inhibition. nih.gov

Another research effort led to the discovery of quinolone derivatives with antitubercular activity. From a compound library screening, a lead compound was identified with a minimal inhibitory concentration (MIC) against M. tuberculosis of 20 μg/mL. Subsequent optimization resulted in derivatives with MIC values in the range of 1.2–3 μg/mL. Furthermore, a series of quinoline derivatives were synthesized by combining quinoline and thiosemicarbazide (B42300) pharmacophores, with one compound showing remarkable antimycobacterial activity with an MIC of 2 μg/mL.

Table 4: Antitubercular Activity of Quinoline Derivatives

| Compound Series | Organism | Activity (MIC) | Source |

| 6-Chloro-arylated quinoline carboxylic acid | M. tuberculosis H37Rv | Most inhibitory in series | nih.gov |

| Optimized quinolone derivatives | M. tuberculosis H37Rv | 1.2–3 μg/mL | |

| Quinoline-thiosemicarbazide hybrid | M. tuberculosis H37Rv | 2 μg/mL |

Inhibition of Photosynthetic Electron Transport

There is no available research data detailing the effects of this compound on the inhibition of the photosynthetic electron transport chain. While studies on other quinoline derivatives have demonstrated activity in this area, these findings cannot be directly attributed to this compound.

Structure Activity Relationship Sar and Computational Drug Design for 6 Chloroquinoline 3 Carboxamide

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For 6-chloroquinoline-3-carboxamide and its derivatives, SAR analyses have revealed critical roles for substituents at several key positions on the quinoline (B57606) ring and the carboxamide side chain.

Influence of Substituents at the Quinoline C-6 Position

The substituent at the C-6 position of the quinoline ring plays a significant role in modulating the biological activity of quinoline derivatives. The presence of a chloro group at this position has been shown to enhance the affinity of certain compounds for their biological targets. mdpi.com For instance, in the context of 1-phenylbenzazepine-based dopamine (B1211576) D1 receptor ligands, a 6-chloro group is associated with increased affinity. mdpi.com

Table 1: Influence of C-6 Substituents on Quinoline Activity

| Compound Series | C-6 Substituent | Observed Effect on Activity | Reference |

| 1-Phenylbenzazepines | Chloro | Enhances D1 Receptor Affinity | mdpi.com |

| Quinolinyl Complexes | Alkyl, Methyl Ester | Steric and electronic influence on coordination geometry | nih.gov |

| Quinoline Glycoconjugates | Linkage to d-glucose | Preferable to C-1 substitution for cellular uptake in neoplastic cells | mdpi.com |

Role of Substituents at the Quinoline C-2 Position

The C-2 position of the quinoline ring is another critical site for modification that can significantly impact biological activity. Studies on various quinoline derivatives have shown that introducing different substituents at this position can modulate their pharmacological profiles. For example, in a series of substituted quinoline-2-carboxamides, modifications at the C-2 position were explored for their effects on antimycobacterial and photosynthetic electron transport (PET) inhibitory activities. nih.govresearchgate.net

The nature of the substituent at C-2 can affect the molecule's interaction with its biological target. For instance, the synthesis of 2-chloro-3-formylquinolines and their subsequent reactions have demonstrated the versatility of the C-2 position for introducing diverse chemical moieties. nih.govresearchgate.net These modifications can lead to compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

Impact of Functional Groups on the Amide Nitrogen and other Peripheral Positions

The functional groups attached to the amide nitrogen of the 3-carboxamide moiety are crucial determinants of biological activity. The nature of these substituents can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds with the target protein. nih.gov Research on quinoline-3-carboxamide (B1254982) derivatives has shown that varying the substituent on the amide nitrogen can lead to significant changes in potency and selectivity. mdpi.com

For example, in a study of quinoline-3-carboxamide derivatives as kinase inhibitors, the substituent on the amide nitrogen was found to be critical for activity. mdpi.com Similarly, in the context of anticancer agents, modifications at this position have been a key strategy for optimizing activity. nih.gov The ability of the amide group to act as a hydrogen bond donor and acceptor makes it a key interaction point with biological macromolecules. nih.gov

Peripheral positions on the quinoline ring, other than C-2 and C-6, also offer opportunities for structural modification. Substitutions at these positions can fine-tune the electronic and steric properties of the molecule, leading to improved biological activity and pharmacokinetic profiles.

Table 2: Impact of Amide Nitrogen Substituents

| Compound Series | Amide Nitrogen Substituent | Observed Effect on Activity | Reference |

| Quinoline-3-carboxamides (B1200007) | Varied aryl and alkyl groups | Critical for kinase inhibition | mdpi.com |

| Quinoline-6-carboxamides | Amino acid esters | Influences selectivity in aminocarbonylation reactions | nih.gov |

| Quinoline-2-carboxamides | Cycloalkyl and phenylethyl groups | Higher antimycobacterial activity | researchgate.net |

Electronic Nature of Substituents and their Correlation with Biological Activity

The electronic properties of substituents on the quinoline ring and the carboxamide side chain have a strong correlation with the biological activity of this compound derivatives. Electron-donating and electron-withdrawing groups can significantly alter the electron density distribution within the molecule, thereby affecting its interaction with the target. nih.govnih.gov

For instance, the introduction of electron-withdrawing groups can enhance the acidity of nearby protons or influence the molecule's ability to participate in charge-transfer interactions. nih.gov Conversely, electron-donating groups can increase the basicity of the quinoline nitrogen, which is often a key interaction point with kinases. mdpi.com QSAR studies often utilize electronic parameters, such as Hammett constants (σ), to quantify the electronic influence of substituents and correlate it with biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net This approach is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. researchgate.netyoutube.com

For quinoline-3-carboxamide derivatives, QSAR models have been developed to predict their activity against various biological targets. mdpi.com These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

Successful QSAR models can provide valuable insights into the key structural features required for activity and can guide the design of new, more potent compounds.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that provide a three-dimensional perspective on how a ligand, such as a this compound derivative, interacts with its biological target at the atomic level. nih.gov These techniques are instrumental in understanding the binding mode of a ligand and in predicting its binding affinity. mdpi.com

Molecular docking simulations involve placing a ligand into the binding site of a target protein and evaluating the potential binding conformations and interactions. nih.govnih.govresearchgate.net The results of docking studies can help to:

Identify key amino acid residues involved in binding. mdpi.com

Explain the observed SAR data. nih.gov

Predict the binding affinity of new compounds. nih.gov

Guide the design of more potent and selective inhibitors. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide insights into the stability of the complex and the flexibility of both the ligand and the protein. mdpi.comnih.gov These simulations can reveal important information about the conformational changes that occur upon ligand binding. mdpi.com

For quinoline-3-carboxamide derivatives, molecular docking and MD simulations have been used to study their interactions with various kinases, providing a rational basis for their observed inhibitory activity and selectivity. mdpi.com

Ligand-Receptor Interaction Analysis

Computational docking studies are instrumental in elucidating how this compound and its analogs interact with protein targets. Quinoline-3-carboxamides are recognized as competitive inhibitors of adenosine (B11128) triphosphate (ATP). researchgate.net Their mechanism of action involves the quinoline nitrogen atom forming crucial hydrogen bonds with the hinge region of the kinase domain, a common feature observed across this class of inhibitors. researchgate.netmdpi.com

Studies on related quinoline derivatives targeting other enzymes, such as the SARS-CoV-2 main protease (Mpro), have shown that the quinoline ring system also engages in significant π-interactions with amino acid residues like Histidine. nih.govresearchgate.net The carboxamide group is vital, acting as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket. For instance, in simulations with Mpro, intermolecular hydrogen bonds were observed between a quinoline derivative and residues like Glu166 and Gln189, indicating a strong and stable interaction. nih.govresearchgate.net The 6-chloro substituent on the quinoline ring primarily contributes to hydrophobic interactions within the binding site, potentially enhancing binding affinity and selectivity.

Table 1: Predicted Ligand-Receptor Interactions for Quinoline Scaffolds

| Interaction Type | Key Structural Feature | Interacting Residues (Examples) | Target Class (Examples) |

|---|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen | Hinge Region Residues | PIKK Family Kinases researchgate.netmdpi.com |

| Hydrogen Bonding | Carboxamide Group | Glu166, Gln189 | Proteases nih.govresearchgate.net |

| π-Interactions | Quinoline Ring | His41 | Proteases nih.govresearchgate.net |

Binding Affinity Predictions

Binding affinity, often predicted computationally via docking scores, quantifies the strength of the interaction between a ligand and its receptor. For the quinoline-3-carboxamide class, docking studies have been performed against various kinases, including Ataxia-Telangiectasia Mutated (ATM), a member of the PIKK family. researchgate.netmdpi.com While specific data for this compound is not detailed, studies on close analogs demonstrate high docking scores, indicating potent inhibitory potential. researchgate.net For example, compound 6f , a related quinoline-3-carboxamide, showed the highest docking score against ATM kinase in a comparative study, highlighting the scaffold's suitability for this target. researchgate.net The calculated binding free energies from such studies often correlate well with experimental values like IC50, validating the computational predictions. nih.gov

Pharmacophore-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model developed for antioxidant quinoline-3-carbohydrazides identified a set of common chemical features: one aromatic ring and three hydrogen bond acceptors. nih.gov

This model provides a template for designing new molecules. nih.gov The this compound structure aligns well with parts of this model:

Aromatic Ring: The quinoline ring system serves as the core aromatic feature. nih.gov

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atom of the carboxamide group function as hydrogen bond acceptors. nih.gov

This approach allows for virtual screening of compound libraries and the rational design of new derivatives with potentially enhanced activity. nih.gov

In-Silico Pharmacokinetics (ADMET) Predictions

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery, helping to minimize late-stage failures. nih.govaudreyli.com In-silico tools like QikProp and SwissADME are frequently used to evaluate the drug-likeness of compounds. researchgate.netmdpi.com

Studies on various quinoline derivatives, including 6-substituted-2-chloroquinoline-3-carbaldehydes and quinoline-3-carboxamides, have indicated that this class of compounds generally possesses reliable ADMET properties. researchgate.netasianpubs.orgresearchgate.net

Table 2: Predicted ADMET Profile for this compound Analogs

| ADMET Property | Prediction Method | Predicted Outcome for Quinoline Derivatives | Significance |

|---|---|---|---|

| Absorption | SwissADME | Predicted to be orally bioavailable | Suitability for oral administration. mdpi.com |

| Distribution | QikProp | Varied; generally moderate CNS penetration | Can be tailored for CNS or peripheral targets. |

| Metabolism | In-silico models | Predicted to undergo typical Phase I/II metabolism | Provides insight into potential drug-drug interactions. |

| Excretion | N/A | Not detailed in search results |

| Toxicity | admetSAR / TOPKAT | Predicted to be non-mutagenic and non-carcinogenic | Indicates a favorable preliminary safety profile. nih.govmdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic assessment of binding stability than static docking poses. nih.gov For quinoline-3-carboxamide derivatives, MD simulations have been performed for up to 100 nanoseconds to confirm the stability of their binding to kinases like ATM. mdpi.com

Key findings from these simulations include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation confirms that the complex remains stable, with minimal fluctuations. mdpi.comnih.gov This indicates that the ligand remains securely bound in the active site.

Residue Flexibility: Root-mean-square fluctuation (RMSF) analysis identifies which amino acid residues in the protein are most flexible or rigid upon ligand binding, highlighting key interaction points. nih.gov

Interaction Persistence: MD simulations track the persistence of crucial interactions, such as the hydrogen bonds between the quinoline nitrogen and the kinase hinge region, confirming their stability over the simulation period. nih.govresearchgate.net

These simulations have shown that quinoline derivatives can form highly stable complexes with their target enzymes, validating the interactions predicted by molecular docking and supporting their potential as effective inhibitors. nih.govresearchgate.netnih.gov

Future Research Directions for 6 Chloroquinoline 3 Carboxamide Research

Design and Synthesis of Novel Derivative Libraries

A primary future direction lies in the rational design and synthesis of extensive derivative libraries based on the 6-chloroquinoline-3-carboxamide core. The objective is to systematically explore the structure-activity relationships (SAR) by introducing a wide array of substituents at various positions of the quinoline (B57606) ring and the carboxamide side chain. nih.govmdpi.com

Strategies will involve leveraging established synthetic methodologies, such as the Gould-Jacobs reaction for the quinoline core, followed by amide coupling with diverse amine building blocks. nih.govkoreascience.or.kr Research indicates that modifications at the N-phenyl group of related quinolone-3-carboxamides can significantly influence biological activity. mdpi.comresearchgate.net Therefore, a key focus will be the synthesis of analogues with a variety of aromatic and aliphatic amines to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on target engagement.

Recent innovative approaches, such as dearomative photocycloaddition reactions, could also be adapted to create novel three-dimensional frameworks from the quinoline scaffold, potentially leading to compounds with unique pharmacological profiles. mdpi.comacs.org The creation of these libraries will provide a valuable resource for high-throughput screening against a multitude of biological targets.

Table 1: Proposed Modifications for Derivative Library Synthesis

| Modification Site | Rationale | Example Substituents |

| Carboxamide Nitrogen | Modulate hydrogen bonding, lipophilicity, and steric interactions. | Substituted anilines, benzylamines, aliphatic amines, heterocyclic amines. |

| Quinoline Ring (C2, C4, C7, C8) | Alter electronic properties, solubility, and metabolic stability. | Fluoro, methoxy, methyl, amino groups. |

| Core Scaffold | Introduce novel 3D geometry and explore new chemical space. | Fused heterocyclic rings, spirocycles. |

Advanced Computational Studies and Predictive Modeling

To guide the synthesis of new derivatives and to better understand their mechanisms of action, advanced computational studies will be indispensable. Future research will increasingly rely on a synergistic relationship between synthetic chemistry and in silico modeling. orientjchem.org

Molecular Docking and Dynamics: Building on existing studies of similar compounds, molecular docking will be used to predict the binding modes of novel this compound derivatives within the active sites of known and putative biological targets. mdpi.commdpi.com For instance, induced-fit docking (IFD) can elucidate how derivatives occupy a target's binding site and interact with key residues. researchgate.net Molecular dynamics (MD) simulations will further refine these models, providing insights into the conformational stability of the ligand-protein complexes over time. iitgn.ac.in

QSAR and Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the physicochemical properties of the synthesized derivatives with their biological activities. jchemlett.com Machine learning algorithms can be employed to build robust predictive models for ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. asianpubs.org

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be utilized to analyze the electronic structure, charge distribution, and reactivity of the molecules, providing a deeper understanding of their intrinsic properties that govern biological interactions. iitgn.ac.in

Investigation of New Biological Targets and Pathways

While derivatives of quinoline-3-carboxamide (B1254982) have shown promise against targets like ATM kinase and PI3Kα, a significant opportunity lies in screening new libraries against a broader range of biological targets to uncover novel therapeutic applications. nih.govmdpi.comacs.org

High-throughput screening (HTS) campaigns will be central to this effort. By screening derivative libraries against large panels of kinases, proteases, GPCRs, and other enzyme families, new and unexpected biological activities may be identified. For example, studies on related quinoline-3-carboxamides (B1200007) have identified inhibitors of the DNA damage and response (DDR) pathway, suggesting that other kinases in this pathway could be viable targets. nih.govmdpi.com

Further investigations could focus on targets relevant to a wider spectrum of diseases:

Infectious Diseases: Screening against essential enzymes in bacteria, viruses, or parasites. researchgate.net

Neurodegenerative Diseases: Targeting proteins implicated in conditions like Alzheimer's disease, where quinoline-based fluorescent probes have already shown utility. nih.gov

Inflammatory Disorders: Investigating effects on key mediators of inflammation. researchgate.net

Once a hit is identified, target validation and mechanism-of-action studies will be crucial to confirm the molecular basis of the compound's activity.

Development of Targeted Molecular Probes

The this compound scaffold can serve as an excellent starting point for the development of chemical probes—specialized small molecules used to study biological systems. nih.govnih.gov These tools are essential for target validation and for interrogating the function of proteins within their native cellular environment. broadinstitute.org

Future work in this area will involve the strategic modification of active this compound derivatives to incorporate various functional tags:

Fluorescent Probes: Attaching a fluorophore to a potent derivative would enable researchers to visualize the localization of its target protein within cells using fluorescence microscopy. The inherent fluorescence of the quinoline moiety itself can also be harnessed and tuned for this purpose. nih.govcrimsonpublishers.com

Biotinylated Probes: Conjugating biotin to a compound allows for the affinity-based purification of its protein target from cell lysates, a critical step in target identification and validation.

Photoaffinity Probes: Incorporating a photoreactive group can enable covalent cross-linking of the probe to its target upon UV irradiation, facilitating unambiguous target identification.

The development of such probes, guided by the NIH's Molecular Libraries Program (MLP) model, would provide invaluable tools for the broader chemical biology community. nih.govnih.gov

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

Accelerating the translation of promising this compound derivatives from laboratory curiosities to validated therapeutic leads will require a multi-disciplinary, collaborative approach. Future progress will be significantly enhanced by establishing robust partnerships between academic research groups, specialized core facilities, and industry partners. researchgate.net

Initiatives modeled after networks like the Molecular Libraries Probe Production Centers Network (MLPCN) can provide a framework for such collaborations. broadinstitute.orggrantome.com These partnerships would bring together experts in:

Medicinal and Synthetic Chemistry: For the design and creation of novel compound libraries.

High-Throughput Screening: To rapidly assess the biological activity of these libraries against diverse targets.

Structural Biology: To solve co-crystal structures of active compounds with their protein targets, providing critical insights for further optimization.

Pharmacology and Cell Biology: To characterize the in vitro and in vivo efficacy and mechanism of action of lead compounds.

Such collaborative platforms foster innovation by combining diverse expertise and resources, ultimately streamlining the complex process of drug discovery and development. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloroquinoline-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with chlorinated precursors or condensation of quinoline derivatives with carboxamide groups. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) are synthesized via cyclocondensation followed by hydrolysis . Key steps include optimizing temperature (80–120°C) and solvent selection (e.g., DMF or THF) to enhance yield. PubChem data for related structures (e.g., InChI keys, SMILES) can guide precursor selection .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight validation. For example, 6-chloro-3-fluoro-N-hydroxy-2-pyridinecarboxamide (CAS 1865126-01-7) was characterized using these methods, with NMR resolving halogen positioning . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for dehalogenation), solvent polarity, and reaction time. For instance, diethyl 2-amino-4-(3-chlorophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate synthesis achieved higher yields (75–85%) via solvent optimization (toluene → DCM) . Kinetic studies and in-situ FTIR monitoring can identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Cross-validate using complementary techniques (e.g., 2D NMR for regiochemistry) and computational modeling (DFT for electronic structure prediction). For example, conflicting NOE signals in 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide were resolved via HSQC and COSY experiments . Contradictions in mass spectral fragmentation patterns may require high-resolution MS (HRMS) .

Q. What strategies mitigate interference from byproducts during purification?

- Methodological Answer : Use gradient elution in preparative HPLC (C18 columns, acetonitrile/water) or recrystallization with mixed solvents (e.g., ethanol/hexane). For 4,6-dichloronicotinamide (CAS 70593-57-6), silica gel chromatography (ethyl acetate:hexane, 3:7) effectively removed chlorinated impurities . TLC monitoring (Rf comparison) ensures fraction consistency .

Data Analysis and Interpretation

Q. How can researchers statistically validate biological activity data for this compound analogs?

- Methodological Answer : Apply ANOVA for dose-response studies (e.g., IC50 comparisons) and use tools like GraphPad Prism for nonlinear regression. Triangulate results with orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition). Studies on ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate validated antimicrobial activity via MIC tests and cytotoxicity assays .

Q. What frameworks address ethical conflicts in publishing contradictory findings?

- Methodological Answer : Adopt transparent reporting (ARRIVE guidelines) and pre-register studies to reduce bias. For example, contradictions in educational research (e.g., identity conflicts in STEM fields ) were resolved through reflexive thematic analysis and peer debriefing. Disclose limitations in spectral interpretations or biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.